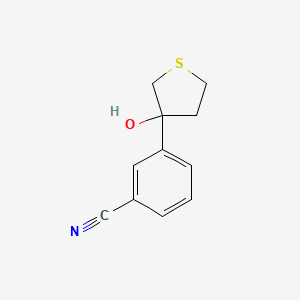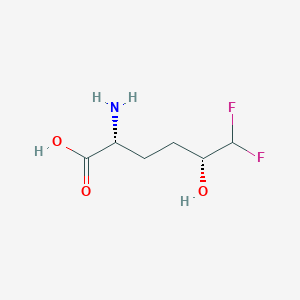
(2R,5R)-2-amino-6,6-difluoro-5-hydroxyhexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,5R)-2-amino-6,6-difluoro-5-hydroxyhexanoic acid is a chiral amino acid derivative with significant potential in various scientific fields. Its unique structure, featuring both amino and hydroxyl functional groups along with difluoro substitution, makes it an interesting subject for research in organic chemistry, medicinal chemistry, and biochemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5R)-2-amino-6,6-difluoro-5-hydroxyhexanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the stereospecific intramolecular Diels-Alder reaction of an acylnitroso derivative of N-sorbyl-L-proline. This reaction is highly stereoselective and regioselective, leading to the desired product with high enantioselectivity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and sustainable synthesis are often applied to scale up laboratory procedures to industrial levels. This may involve optimizing reaction conditions, using flow microreactor systems, and employing biocatalysts to enhance yield and selectivity .
Análisis De Reacciones Químicas
Types of Reactions
(2R,5R)-2-amino-6,6-difluoro-5-hydroxyhexanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The amino group can be reduced to an amine.
Substitution: The difluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while nucleophilic substitution of the difluoro groups can introduce various functional groups .
Aplicaciones Científicas De Investigación
(2R,5R)-2-amino-6,6-difluoro-5-hydroxyhexanoic acid has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as a probe to study enzyme mechanisms and protein-ligand interactions.
Medicine: The compound is investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism by which (2R,5R)-2-amino-6,6-difluoro-5-hydroxyhexanoic acid exerts its effects involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The difluoro groups can enhance the compound’s stability and binding affinity by participating in hydrophobic interactions and van der Waals forces .
Comparación Con Compuestos Similares
Similar Compounds
- (2R,5R)-2-amino-5-hydroxyhexanoic acid
- (2R,5R)-2,5-dimethylcyclohexanone
- (2R,5R)-hexanediol
Uniqueness
What sets (2R,5R)-2-amino-6,6-difluoro-5-hydroxyhexanoic acid apart from similar compounds is the presence of the difluoro groups. These groups significantly alter the compound’s chemical properties, such as its reactivity and stability, making it a valuable tool in various research applications .
Propiedades
Fórmula molecular |
C6H11F2NO3 |
|---|---|
Peso molecular |
183.15 g/mol |
Nombre IUPAC |
(2R,5R)-2-amino-6,6-difluoro-5-hydroxyhexanoic acid |
InChI |
InChI=1S/C6H11F2NO3/c7-5(8)4(10)2-1-3(9)6(11)12/h3-5,10H,1-2,9H2,(H,11,12)/t3-,4-/m1/s1 |
Clave InChI |
WUBQFPWXHZJNTC-QWWZWVQMSA-N |
SMILES isomérico |
C(C[C@H](C(=O)O)N)[C@H](C(F)F)O |
SMILES canónico |
C(CC(C(=O)O)N)C(C(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



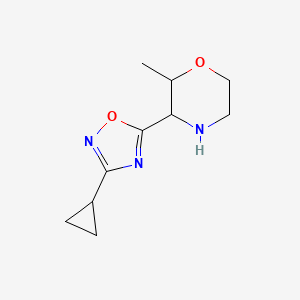
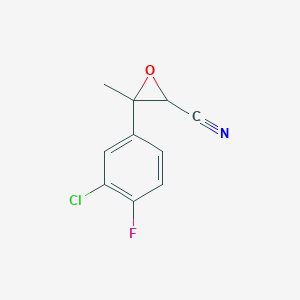

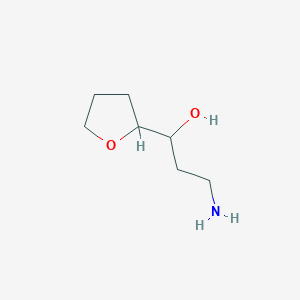

![Methyl[1-(thietan-3-yl)propyl]amine](/img/structure/B13201671.png)
![({[1-(Bromomethyl)cyclohex-3-en-1-yl]methoxy}methyl)benzene](/img/structure/B13201678.png)
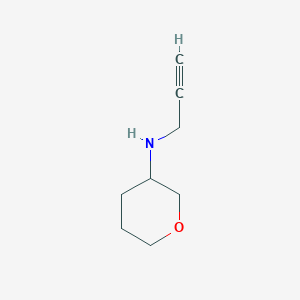
![6-Chloro-2-[(methylsulfanyl)methyl]pyrimidine-4-carboxylic acid](/img/structure/B13201694.png)
![1-{[1-(Chloromethyl)cyclobutyl]methyl}cyclopent-1-ene](/img/structure/B13201695.png)
